molecular formula C8H6F3NO3 B1339127 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol CAS No. 241127-76-4

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Cat. No.: B1339127
CAS No.: 241127-76-4
M. Wt: 221.13 g/mol
InChI Key: UQFMTXANBPARMP-UHFFFAOYSA-N
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Description

Significance of Fluorine in Modulating Chemical and Biological Properties

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological profiles. wiley.com This is primarily due to the unique electronic properties and small size of the fluorine atom.

Fluorine is the most electronegative element in the periodic table, with a value of 3.98 on the Pauling scale. numberanalytics.comfiveable.me This high electronegativity leads to the formation of highly polarized and strong carbon-fluorine (C-F) bonds. fiveable.menih.gov The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, which contributes to the increased thermal and chemical stability of fluorinated compounds. numberanalytics.comnih.gov This strong electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups through inductive effects. nih.govtandfonline.com

The atomic radius of fluorine is also a critical factor in its utility. With a van der Waals radius of 1.47 Å, it is only slightly larger than that of hydrogen (1.20 Å). nih.govtandfonline.com This means that replacing a hydrogen atom with a fluorine atom does not significantly alter the steric profile of a molecule, allowing it to still fit into enzyme active sites or receptors. tandfonline.combenthamscience.com This combination of high electronegativity and small size makes fluorine a unique tool for subtly modifying molecular properties without introducing significant steric bulk. benthamscience.com

Comparison of Atomic Properties: Fluorine vs. Hydrogen
PropertyFluorine (F)Hydrogen (H)
Electronegativity (Pauling Scale)3.982.20
Van der Waals Radius (Å)1.471.20
Covalent Radius (pm)~6037

In the realm of medicinal chemistry, the introduction of fluorine can have profound effects on a drug candidate's pharmacokinetic and pharmacodynamic properties. One of the most significant impacts is on lipophilicity, which is a measure of a compound's ability to dissolve in fats, oils, and lipids. Increased lipophilicity can enhance the absorption and distribution of a drug, allowing it to more easily pass through cell membranes. tandfonline.comnih.gov The substitution of hydrogen with fluorine often leads to an increase in a molecule's lipophilicity. benthamscience.comingentaconnect.com

Furthermore, the strength of the C-F bond plays a crucial role in enhancing metabolic stability. tandfonline.comnih.gov Many drug candidates fail due to rapid metabolism by enzymes in the body, such as the cytochrome P450 family. tandfonline.com By replacing a metabolically vulnerable C-H bond with a more robust C-F bond, the metabolic degradation of the drug can be slowed, leading to a longer half-life and improved bioavailability. tandfonline.comnih.gov This "metabolic blocking" is a common strategy in drug design. acs.org

Overview of α-Trifluoromethyl Alcohols as Key Intermediates

Within the broad class of fluorinated organic compounds, α-trifluoromethyl alcohols are a particularly important subclass. These compounds contain a trifluoromethyl group (-CF3) attached to the same carbon atom as a hydroxyl group (-OH).

α-Trifluoromethyl alcohols are versatile building blocks in organic synthesis. nih.gov They can be used to introduce the trifluoromethyl group into a wide range of more complex molecules. nih.gov The presence of both the hydroxyl and trifluoromethyl groups provides multiple reactive sites for further chemical transformations. nih.gov These intermediates are valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the unique properties of the trifluoromethyl group are desired. chinesechemsoc.org

One of the most significant applications of α-trifluoromethyl alcohols is their role as precursors to α-trifluoromethyl ketones (TFMKs). thieme.de TFMKs are themselves valuable compounds, particularly in medicinal chemistry, where they have shown promise as enzyme inhibitors. chinesechemsoc.orgthieme.de The oxidation of α-trifluoromethyl alcohols provides a direct route to these important ketones. thieme.de However, this oxidation can be challenging due to the strong electron-withdrawing nature of the trifluoromethyl group, which can deactivate the adjacent alcohol to oxidation. thieme.de

Contextualizing 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol within Fluorinated Chemical Space

The specific compound, this compound, is a member of the α-trifluoromethyl alcohol family. Its chemical structure features a trifluoromethyl group and a hydroxyl group on the same carbon, which is attached to a phenyl ring substituted with a nitro group at the para position.

Chemical Properties of this compound
PropertyValue
CAS Number241127-76-4
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol

This molecule serves as a valuable research chemical and building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl and nitro groups makes it an interesting substrate for a variety of chemical transformations. For instance, the hydroxyl group can be oxidized to form the corresponding trifluoromethyl ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (B1313658). thieme-connect.com The nitro group can be reduced to an amine, providing a handle for further functionalization. The synthesis of this compound is typically achieved through the reduction of the corresponding trifluoromethyl ketone or by the nucleophilic addition of a trifluoromethyl group to 4-nitrobenzaldehyde. Its utility in the development of pH-sensitive prodrugs has also been noted, with the nitro group facilitating activation in hypoxic environments. chemshuttle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMTXANBPARMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468079
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241127-76-4
Record name 4-Nitro-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID90468079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,2 Trifluoro 1 4 Nitrophenyl Ethanol

Established Synthetic Pathways

Reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (B1313658)

A common and direct method for preparing 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol involves the reduction of its ketone precursor, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.

Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation due to its mild nature and selectivity for carbonyl groups. numberanalytics.com It effectively reduces the ketone to the desired secondary alcohol. numberanalytics.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. numberanalytics.com This forms a tetrahedral intermediate which is subsequently protonated, often by the solvent, to yield the alcohol. numberanalytics.com While NaBH₄ is effective, other reducing agents can also be employed. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) might lead to the undesired reduction of the nitro group. calvin.edu Therefore, careful selection of the reducing agent is crucial to preserve the nitro functionality. A typical procedure involves reacting 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone with NaBH₄ in a suitable solvent, with yields reported around 57%.

The choice of solvent significantly influences the rate and selectivity of the reduction reaction. numberanalytics.com Protic solvents, such as methanol (B129727) and ethanol (B145695), are commonly used with sodium borohydride. numberanalytics.comnumberanalytics.com These solvents can participate in the reaction by protonating the intermediate alkoxide and can also affect the reactivity of the borohydride reagent itself. numberanalytics.com The solubility of both the substrate and the reducing agent is a key factor in solvent selection. numberanalytics.com The reaction is typically conducted at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side reactions. numberanalytics.com The electron-withdrawing nature of the nitro and trifluoromethyl groups can decrease the reactivity of the ketone, necessitating controlled conditions to drive the reaction to completion.

Nucleophilic Trifluoromethylation of 4-Nitrobenzaldehyde

An alternative and powerful approach to synthesize this compound is through the nucleophilic addition of a trifluoromethyl group to 4-nitrobenzaldehyde. semanticscholar.org This method builds the carbon-CF₃ bond directly.

(Trifluoromethyl)trimethylsilane, also known as the Ruppert-Prakash reagent, is the most widely used source for the nucleophilic trifluoromethyl group. semanticscholar.orgresearchgate.net TMSCF₃ itself is not reactive towards carbonyl compounds and requires activation by a nucleophilic initiator. semanticscholar.org Fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this purpose. semanticscholar.org The reaction proceeds by the addition of the "CF₃⁻" equivalent to the carbonyl carbon of 4-nitrobenzaldehyde. Following the addition, a desilylation step, typically an acidic workup, yields the final trifluoromethylated alcohol. st-andrews.ac.uk

The mechanism of the trifluoromethyl transfer from TMSCF₃ to a carbonyl compound, initiated by a nucleophile like fluoride, is a topic of detailed study. nih.govacs.org The initiator, for instance a fluoride ion, attacks the silicon atom of TMSCF₃ to form a hypervalent siliconate intermediate. researchgate.net This intermediate is believed to be the active trifluoromethylating agent. researchgate.net One proposed mechanism suggests that this pentacoordinate siliconate complex transfers the trifluoromethyl group to the carbonyl carbon. semanticscholar.org Another possibility involves the liberation of a trifluoromethide anion (CF₃⁻), which then acts as the nucleophile. st-andrews.ac.uk The exact nature of the transferring species can be influenced by the specific reagents, initiator, and reaction conditions. acs.org The reaction is generally carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) to avoid quenching the nucleophilic species. semanticscholar.org

Table 1:

Pathway Starting Material Key Reagent(s) Typical Solvents Key Considerations
Reduction 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone Sodium Borohydride (NaBH₄) Ethanol, Methanol Mild conditions to avoid reduction of the nitro group.
Nucleophilic Trifluoromethylation 4-Nitrobenzaldehyde (Trifluoromethyl)trimethylsilane (TMSCF₃), Fluoride initiator (e.g., TBAF) Tetrahydrofuran (THF) Requires an initiator to activate the TMSCF₃ reagent.

Advanced and Emerging Synthetic Strategies

The pursuit of more sophisticated and efficient synthetic routes for this compound is driven by the demand for higher purity, better yields, and more environmentally benign processes. The following sections explore key areas of innovation that are shaping the synthesis of this important fluorinated compound.

Continuous-flow chemistry, executed in microreactors, represents a paradigm shift from conventional batch processing. beilstein-journals.org This technology offers numerous advantages for the synthesis of this compound, particularly in managing reactions that are highly exothermic or involve hazardous reagents. researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to precise temperature control and minimized risk of thermal runaways. researchgate.net

For the synthesis of this compound, a key reaction step is the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone. In a continuous-flow setup, a solution of the ketone and a reducing agent, such as sodium borohydride, can be continuously pumped and mixed in a microchannel reactor. sciopen.com This approach allows for rapid reaction optimization by systematically varying parameters like residence time, temperature, and stoichiometry. researchgate.net The enhanced control over reaction conditions can lead to higher yields and selectivities compared to batch methods. cem.de

Microwave-assisted continuous-flow synthesis is another promising avenue. cem.de The use of microwave irradiation can significantly accelerate reaction rates, leading to shorter residence times and increased throughput. cem.de For instance, a continuous-flow microwave reactor could be employed for the rapid and efficient reduction of the ketone precursor to the desired alcohol. cem.de

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

Parameter Batch Synthesis Continuous-Flow Microreactor Synthesis
Heat Transfer Limited, potential for hot spots Excellent, precise temperature control
Mass Transfer Often diffusion-limited Enhanced, rapid mixing
Safety Higher risk with exothermic reactions Inherently safer due to small reaction volumes
Scalability Difficult, requires re-optimization Straightforward by numbering-up or longer run times
Reaction Control Less precise High degree of control over parameters

| Productivity | Can be lower for certain reactions | Often higher due to faster reaction times |

The molecular structure of this compound contains multiple reactive sites: the hydroxyl group, the nitro group, and the aromatic ring. Chemo- and regioselective functionalization strategies are crucial for modifying this molecule at specific positions without affecting other functional groups. rsc.orgresearchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the synthesis of derivatives of this compound, one might want to selectively reduce the nitro group to an amine without altering the hydroxyl group. This can be achieved by choosing a specific catalyst and reaction conditions that favor the reduction of the nitro group. Conversely, oxidation of the alcohol to a ketone without affecting the nitro group would be another example of a chemoselective transformation.

Regioselectivity pertains to the control of the position of a chemical reaction. In the context of the aromatic ring of this compound, electrophilic aromatic substitution reactions could be directed to specific positions (ortho, meta, or para to the existing substituents) by carefully selecting the reagents and reaction conditions. rroij.comepa.gov The electron-withdrawing nature of the nitro and trifluoromethyl groups influences the regioselectivity of such reactions.

The development of catalysts that can direct reactions to a specific functional group or position on the molecule is a key area of research. rsc.org For instance, a catalyst could be designed to bind to the molecule in a specific orientation, thereby exposing only one reactive site to the reagents.

The application of green chemistry principles is essential for developing sustainable and environmentally friendly methods for synthesizing this compound. mdpi.com The twelve principles of green chemistry provide a framework for designing chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. tudelft.nl

One of the most impactful applications of green chemistry in this context is the use of biocatalysis . tudelft.nl Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone to this compound with high enantioselectivity under mild reaction conditions (aqueous media, room temperature, and neutral pH). scispace.commun.ca This approach avoids the use of harsh reducing agents and organic solvents, thereby reducing the environmental impact of the synthesis. researchgate.net

Other green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents : Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste. Biocatalysts are an excellent example of this principle. mun.ca

Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. tudelft.nl

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Application in the Synthesis of this compound
Prevention Designing syntheses to minimize the generation of waste.
Atom Economy Utilizing addition reactions that incorporate all atoms of the reactants into the product.
Less Hazardous Chemical Syntheses Using biocatalysts to avoid toxic reducing agents.
Designing Safer Chemicals The target molecule itself is a building block for potentially safer pharmaceuticals.
Safer Solvents and Auxiliaries Employing water as a solvent in biocatalytic reductions.
Design for Energy Efficiency Performing reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Potentially using starting materials derived from biomass.
Reduce Derivatives Avoiding the use of protecting groups to simplify the synthetic process.
Catalysis Using enzymes (alcohol dehydrogenases) for the reduction step.
Design for Degradation Considering the environmental fate of the product and byproducts.
Real-time analysis for Pollution Prevention Monitoring the reaction in real-time to prevent the formation of byproducts.

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous reagents and reaction conditions to minimize the risk of accidents. |

By integrating these advanced and sustainable methodologies, the synthesis of this compound can be made more efficient, safer, and environmentally responsible, meeting the growing demands of the chemical and pharmaceutical industries.

Chemical Reactivity and Transformation Studies

Reactions of the Hydroxyl Group

The hydroxyl group is a key functional moiety in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, dictating much of its chemical reactivity. This section explores the transformation of this alcohol into other functional groups, specifically focusing on its oxidation to a ketone and its derivatization to form esters and ethers.

The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (B1313658). This transformation is a fundamental reaction in organic synthesis. The presence of both a strong electron-withdrawing nitro group on the phenyl ring and a trifluoromethyl group adjacent to the hydroxyl group influences the reactivity of the alcohol. Generally, electron-withdrawing groups can decrease the efficiency of oxidation reactions of benzylic alcohols. researchgate.net Various catalytic systems can be employed to achieve this oxidation.

While specific studies on the nitroxide-catalyzed oxidation of this compound are not prevalent in the reviewed literature, the general mechanism for the oxidation of benzylic alcohols using nitroxide catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is well-established. This process typically involves a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂).

The catalytic cycle is believed to proceed as follows:

The nitroxyl (B88944) radical (e.g., TEMPO) is first oxidized by the stoichiometric oxidant to form the highly reactive N-oxoammonium ion.

The alcohol, this compound, then reacts with the N-oxoammonium ion.

This is followed by a base-assisted deprotonation at the carbinol carbon, which leads to the formation of the ketone, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, and the reduced hydroxylamine (B1172632) form of the catalyst.

The hydroxylamine is then re-oxidized back to the nitroxyl radical by the co-oxidant, thus completing the catalytic cycle.

The reaction conditions for such oxidations are generally mild, offering high selectivity for the desired ketone product.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild conditions using visible light. princeton.edu While direct photoredox oxidation of this compound to its ketone is not extensively documented, the principles of photoredox catalysis can be applied to this transformation.

A general approach for the oxidation of alcohols via photoredox catalysis often involves the following steps:

A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state.

The excited photocatalyst can then engage in an electron transfer process. In an oxidative quenching cycle, the excited photocatalyst would be reduced by the alcohol, generating a radical cation of the alcohol and the reduced form of the photocatalyst.

The alcohol radical cation can then be deprotonated, leading to the formation of a radical intermediate.

This radical can then be oxidized to the corresponding ketone, with the electron being transferred to an oxidant, which in turn regenerates the ground state of the photocatalyst.

Alternatively, a combination of photoredox catalysis and another catalytic cycle, such as with a copper catalyst, can facilitate such oxidations. The specific conditions, including the choice of photocatalyst, solvent, and oxidant, would need to be optimized for the substrate. The combination of photoredox catalysis with enamine catalysis has been shown to be effective in the enantioselective aerobic oxidative cross-dehydrogenative coupling of glycine (B1666218) derivatives with ketones or aldehydes. rsc.org

The hydroxyl group of this compound can be readily converted into esters and ethers, which are important derivatives with varied applications.

The formation of esters from this compound can be achieved through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. A common method for the synthesis of esters from an alcohol and a carboxylic acid is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com

This reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of either the alcohol or the carboxylic acid is typically used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of the Fischer esterification involves:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

The alcohol, this compound, acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

A proton transfer occurs from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of water from the intermediate generates a protonated ester.

Deprotonation of the protonated ester yields the final ester product and regenerates the acid catalyst.

General Conditions for Fischer Esterification
ParameterTypical ConditionPurpose
ReactantsAlcohol and Carboxylic AcidStarting materials for ester synthesis.
CatalystConcentrated H₂SO₄ or TsOHTo protonate the carboxylic acid and increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk
TemperatureHeating, often under refluxTo increase the reaction rate.
Reaction Driving ForceExcess of one reactant or removal of waterTo shift the equilibrium towards the product side. masterorganicchemistry.com

The hydrolysis of related p-nitrophenyl esters has been studied, indicating that these esters can be cleaved back to the alcohol and carboxylic acid under certain conditions. semanticscholar.org

Ethers of this compound can be synthesized through various methods, with the Williamson ether synthesis being a prominent example. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group, proceeding via an SN2 mechanism. wikipedia.org

The synthesis of an ether from this compound via the Williamson synthesis would involve two main steps:

Formation of the Alkoxide: The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. The use of NaH is advantageous as the byproduct, hydrogen gas, is inert and leaves the reaction mixture. youtube.com

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction, displacing the halide and forming the ether.

Key Aspects of Williamson Ether Synthesis
ComponentRoleExample
AlcoholSource of the alkoxide nucleophileThis compound
BaseDeprotonates the alcohol to form the alkoxideSodium Hydride (NaH) youtube.com
Alkylating AgentElectrophile with a good leaving groupMethyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br)
MechanismSN2 (Bimolecular Nucleophilic Substitution) wikipedia.org

The choice of the alkyl halide is crucial; primary alkyl halides are preferred as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.com The synthesis of p-nitrophenyl ethanol (B145695) ether, a related compound, has been optimized using p-nitrophenol and epoxy ethane (B1197151) as starting materials with an alkaline catalyst. researchgate.net Additionally, studies on the photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers show that these compounds can be sensitive to light. nih.gov

Derivatization to Esters and Ethers

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional group that can be readily transformed into other functionalities, most notably the amino group, which opens up a vast array of subsequent synthetic possibilities.

Reduction to Amino Group

The reduction of the aromatic nitro group in this compound to its corresponding amine, 2,2,2-trifluoro-1-(4-aminophenyl)ethanol, is a pivotal transformation in its synthetic applications. This conversion of a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group dramatically alters the chemical properties of the molecule. masterorganicchemistry.com A variety of methods are available to achieve this reduction, ranging from catalytic hydrogenation to the use of metallic reducing agents in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes due to its clean reaction profile and high yields. masterorganicchemistry.comwikipedia.org This process involves the use of hydrogen gas in the presence of a metal catalyst. For the conversion of this compound, common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgchemshuttle.com The reaction is typically carried out in a solvent such as ethanol or methanol (B129727) at room temperature and moderate hydrogen pressures. google.com The process is highly selective for the nitro group, leaving other functional groups like the trifluoromethyl and hydroxyl groups intact.

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Groups
CatalystHydrogen SourceTypical SolventPressureTemperatureReference
Palladium on Carbon (Pd/C)H₂ gasEthanol, Methanol1-4 atmRoom Temperature wikipedia.org
Platinum(IV) Oxide (PtO₂)H₂ gasAcetic Acid, Ethanol1-4 atmRoom Temperature wikipedia.org
Raney NickelH₂ gasEthanol1-4 atmRoom Temperature masterorganicchemistry.comwikipedia.org

Besides catalytic hydrogenation, several other reducing agents can effectively convert the nitro group to an amine. wikipedia.org These methods are often used when specific chemoselectivity is required or when catalytic hydrogenation equipment is unavailable.

Commonly used systems include easily oxidized metals in the presence of a strong acid. masterorganicchemistry.com For instance, metals such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) are classic reagents for this transformation. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol is another effective, pH-neutral system for nitro reduction. masterorganicchemistry.com

More modern methods have also been developed. Sodium borohydride (B1222165) (NaBH₄), a mild reducing agent that typically does not reduce nitro groups on its own, can be activated by transition metal complexes like Ni(PPh₃)₄ to achieve this conversion efficiently in ethanol. jsynthchem.comijcm.ir Other systems include samarium diiodide and iron in refluxing acetic acid. wikipedia.org

Table 2: Alternative Reducing Agents for Aromatic Nitro Groups
Reducing AgentConditionsKey FeaturesReference
Fe / HClAqueous or alcoholic solvent, heatInexpensive, widely used industrially masterorganicchemistry.comwikipedia.org
SnCl₂ / EthanolRefluxing ethanolMild, pH-neutral conditions masterorganicchemistry.com
Zn / HClAqueous acidStrong reducing system masterorganicchemistry.com
NaBH₄ / Ni(PPh₃)₄Ethanol, room temperatureHigh efficiency and selectivity jsynthchem.com
Samarium Diiodide (SmI₂)Presence of a proton sourceChemoselective electron-transfer method wikipedia.orgorganic-chemistry.org

Participation in Condensation Reactions (e.g., Schiff Base Formation)

The product of the nitro reduction, 2,2,2-trifluoro-1-(4-aminophenyl)ethanol, contains a primary amino group, which is a nucleophile. This amine can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. scispace.com

The formation of a Schiff base is a reversible reaction that typically occurs under acid or base catalysis and involves the elimination of a water molecule. scispace.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to yield the final imine product. scispace.com The presence of the trifluoroethanol moiety on the aromatic ring could influence the reactivity of the amine and the properties of the resulting Schiff base.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a prominent feature in many pharmaceutical and agrochemical compounds due to its unique electronic properties and high stability. mdpi.com

Stability and Potential for Further Functionalization

The trifluoromethyl group is characterized by its exceptional stability, which arises from the high strength of the carbon-fluorine bond. mdpi.com This stability makes the -CF₃ group generally unreactive under most synthetic conditions, including those used to modify other parts of the this compound molecule, such as the reduction of the nitro group.

The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This property significantly influences the reactivity of the rest of the molecule. For example, it increases the acidity of the adjacent benzylic alcohol proton and deactivates the aromatic ring towards electrophilic substitution. wikipedia.org

While direct functionalization of the C-F bonds in a trifluoromethyl group is challenging, it is not impossible. However, such reactions typically require harsh conditions or specialized reagents, such as strong Lewis acids or highly reactive radical species, and are not common transformations. conicet.gov.ar In the context of a complex molecule like this compound, the primary role of the trifluoromethyl group is as a stable substituent that modulates the molecule's physical and chemical properties, such as lipophilicity and metabolic stability, rather than as a handle for further functionalization. nih.gov

Mechanistic Investigations of Key Reactions

Kinetic isotope effect (KIE) studies are a valuable tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction. researchgate.net While no specific KIE studies for this compound were found, research on the closely related compound 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane provides significant insights into the potential mechanistic pathways for reactions involving a similar structural framework.

The reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with various alkoxide bases in their corresponding alcohol solvents has been shown to be a multistep process. acs.org The deuterium (B1214612) isotope effects (kH/kD) for the appearance of one of the stable products, an elimination product, were found to be in the range of 1 to 2 at 25 °C for primary and secondary alkoxides. acs.org However, with the bulkier tert-butoxide, the kH/kD value for the appearance of the elimination product was significantly higher at 5.4 at 30 °C. acs.org

These findings suggest a change in the mechanism of HF elimination from an (E1cB)R-like mechanism with less sterically hindered bases to an (E1cB)I or E2-like mechanism with the more hindered tert-butoxide. acs.org In reactions of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine (B6355638) and pyrrolidine (B122466) bases in dipolar aprotic solvents, the kinetic isotope effects (kH/kD) were found to be between 1.0 and 1.6 at 30 °C. nih.gov

The following interactive table summarizes the kinetic isotope effects observed for the elimination reactions of the analogous compound, 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane, with different bases.

BaseSolventTemperature (°C)kH/kDProposed Mechanism
MethoxideMethanol25~1-2(E1cB)R
EthoxideEthanol25~1-2(E1cB)R
IsopropoxideIsopropanol25~1-2(E1cB)R
tert-Butoxidetert-Butanol305.4(E1cB)I or E2
PiperidineAcetonitrile30~1.0-1.6Multistep
PyrrolidineBenzonitrile30~1.0-1.6Multistep

These studies on a structurally similar compound suggest that reactions of this compound involving the removal of a proton would likely exhibit a significant primary kinetic isotope effect, providing evidence for the C-H bond breaking in the rate-determining step.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. pitt.edursc.org While specific computational studies on the reaction mechanisms of this compound are not available in the reviewed literature, the application of these methods to similar fluorinated and nitroaromatic compounds highlights the potential for gaining detailed mechanistic insights.

For instance, DFT calculations can be employed to explore the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and selectivity. mdpi.com In the context of this compound, computational studies could be used to investigate the mechanisms of its oxidation, reduction, or substitution reactions.

Furthermore, computational models can shed light on the role of solvents in modulating reaction mechanisms. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to have a beneficial effect on the reactivity and selectivity of various transformations, including C-H activation reactions. rsc.orgresearchgate.net Computational studies can help to understand these solvent effects by modeling the interactions between the solvent molecules and the reactants, intermediates, and transition states. acs.org

For radical reactions, computational methods can be used to study the stability and reactivity of trifluoromethyl-containing radical intermediates that could be formed from this compound. Theoretical calculations can provide information on bond dissociation energies and the energetics of radical addition or abstraction reactions. researchgate.net

The following table outlines the potential applications of computational chemistry in elucidating the reaction mechanisms of this compound.

Reaction TypePotential Computational Insights
OxidationElucidation of the transition state for the conversion of the hydroxyl group to a ketone or aldehyde.
ReductionModeling the stepwise reduction of the nitro group to an amine and identifying key intermediates.
SubstitutionCalculating the energy barriers for nucleophilic substitution at the trifluoromethyl group.
Radical ReactionsDetermining the stability of potential trifluoromethyl-containing radical intermediates and mapping out reaction pathways.
Solvent EffectsUnderstanding the role of fluorinated solvents in promoting specific reaction pathways through explicit and implicit solvent models.

Stereochemical Aspects and Asymmetric Synthesis

Enantioselective Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly from a prochiral precursor. For this compound, this is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (B1313658). Both chemical and enzymatic catalysis have proven effective in achieving high levels of stereocontrol in this transformation.

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis for accessing chiral secondary alcohols. Among the most reliable and widely used methods is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective transfer of a hydride from a borane (B79455) reagent (e.g., BH₃·THF) to the ketone. alfa-chemistry.comresearchgate.net

The mechanism involves the formation of a complex between the CBS catalyst and borane, which then coordinates to the ketone. nrochemistry.comorganic-chemistry.org The ketone binds to the Lewis acidic boron of the catalyst in a sterically controlled manner, preferentially exposing one of its prochiral faces to the hydride source. nrochemistry.com This directed hydride transfer results in the formation of the chiral alcohol with high enantiomeric excess (ee). alfa-chemistry.com The predictability and high stereoselectivity of the CBS reduction make it a powerful tool for synthesizing trifluoromethyl-substituted carbinols. nih.gov

Table 1: Key Features of CBS Reduction for Asymmetric Ketone Reduction

FeatureDescriptionReference
Catalyst Chiral oxazaborolidine (e.g., Me-CBS) organic-chemistry.org
Reducing Agent Borane complexes (e.g., BH₃·THF, catecholborane) nrochemistry.com
Mechanism Coordination of ketone to catalyst-borane complex, followed by stereoselective hydride transfer via a six-membered transition state. nrochemistry.comorganic-chemistry.org
Selectivity Typically high enantioselectivity (>95% ee) for a wide range of ketones. alfa-chemistry.com
Conditions Anhydrous conditions are crucial as water can negatively impact enantiomeric excess. nrochemistry.com

Biocatalysis offers a green and highly selective alternative to chemical methods for the synthesis of chiral alcohols. nih.gov Alcohol dehydrogenases (ADHs), also known as keto reductases (KREDs), are enzymes that catalyze the reversible oxidation of alcohols to ketones and aldehydes, utilizing nicotinamide (B372718) cofactors like NAD(P)H as the hydride source. frontiersin.orgtudelft.nl For synthetic purposes, ADHs are widely used for the asymmetric reduction of prochiral ketones to produce enantiopure alcohols. matthey.comorganic-chemistry.org

The high chemo-, regio-, and enantioselectivity of ADHs make them ideal catalysts. matthey.com The reduction of a ketone occurs within the enzyme's chiral active site, where the substrate is precisely oriented relative to the NAD(P)H cofactor, leading to hydride transfer to a specific face of the carbonyl group. researchgate.net This results in the formation of a single enantiomer of the alcohol, often with enantiomeric excesses exceeding 99%. nih.gov Various microorganisms and isolated ADHs have been successfully employed for the reduction of a broad range of ketones, including those bearing trifluoromethyl groups. frontiersin.orgresearchgate.net

Table 2: Characteristics of ADH-Catalyzed Ketone Reduction

CharacteristicDescriptionReference
Biocatalyst Alcohol Dehydrogenases (ADHs) or whole microorganisms. nih.govfrontiersin.org
Cofactor Nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH). tudelft.nl
Reaction Stereospecific reduction of a prochiral ketone to a chiral secondary alcohol. researchgate.net
Advantages High enantioselectivity (>99% ee), mild reaction conditions (aqueous media, room temp.), environmentally benign. nih.govmatthey.com
Substrate Scope Wide variety of ketones, including aryl-aliphatic and heteroatom-containing substrates. wikipedia.orgfrontiersin.org

Chiral Resolution Techniques for Enantiopure Material

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov While enantioselective synthesis is often preferred, resolution remains a vital technique, especially for obtaining both enantiomers from a common racemic precursor.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for the separation of enantiomers. researchgate.net The CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to interact differently as they pass through. researchgate.net This differential interaction leads to different retention times, allowing for their separation. sigmaaldrich.com

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases are commonly used for resolving a wide variety of chiral compounds, including alcohols. nih.govhplc.eu The separation of 2,2,2-trifluoro-1-(9-anthryl)ethanol, a structurally similar compound, has been successfully demonstrated on a D-phenylglycine-based chiral column, indicating the feasibility of this method for this compound. hplc.eu Chiral HPLC can be used for both analytical determination of enantiomeric purity and for preparative-scale isolation of pure enantiomers. researchgate.net

Another classical approach to chiral resolution involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). libretexts.org Diastereomers have different physical properties (e.g., boiling points, solubility, chromatographic retention) and can therefore be separated using standard techniques like crystallization or achiral chromatography.

For chiral alcohols, common CDAs include chiral carboxylic acids or their activated derivatives. nih.govresearchgate.net One of the most well-known is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org Reaction of racemic this compound with a single enantiomer of Mosher's acid chloride would yield a mixture of two diastereomeric esters. After separation, the chiral auxiliary (the Mosher's acid moiety) can be cleaved to regenerate the pure enantiomers of the alcohol. This method is also fundamental for the determination of absolute configuration, as discussed in the next section. nih.gov

Absolute Configuration Determination and Stereochemical Assignment

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a stereocenter is a critical final step in any asymmetric synthesis or resolution. A powerful and widely used method for secondary alcohols is the Mosher's ester analysis, which utilizes NMR spectroscopy. nih.govacs.org

The method involves preparing two separate samples of diastereomeric esters by reacting the chiral alcohol with both the (R)- and (S)-enantiomers of Mosher's acid chloride. nih.govyoutube.com The ¹H NMR (and often ¹⁹F NMR) spectra of these two diastereomeric products are then compared. acs.orgresearchgate.net Due to the anisotropic effect of the phenyl group in the Mosher's acid moiety, the protons (or fluorine atoms) on either side of the newly formed ester linkage will experience different shielding or deshielding effects. libretexts.org

In the most stable conformation of the Mosher ester, the trifluoromethyl group, the carbonyl group, and the carbinol proton lie in the same plane. libretexts.org This orientation places the remaining two substituents of the alcohol in distinct spatial regions relative to the phenyl group of the MTPA moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on each side of the original carbinol center in the two diastereomeric esters, the absolute configuration of the alcohol can be reliably assigned based on an established empirical model. nih.govyoutube.com

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, offering insights into the proton, carbon, and fluorine environments within the molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Chemical Shift Analysis

Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the aromatic protons of the 4-nitrophenyl group appear as two distinct signals due to their different electronic environments. rsc.org The two protons ortho to the nitro group are deshielded and appear as a multiplet between δ 8.19 and 8.36 ppm. rsc.org The two protons meta to the nitro group resonate as a doublet at approximately δ 7.79 ppm, with a coupling constant (J) of 8.4 Hz. rsc.org

The methine proton (CH-OH) is coupled to the adjacent trifluoromethyl group and appears as a quartet at around δ 5.43 ppm (J = 7.3 Hz). rsc.org The hydroxyl proton signal is observed as a singlet at δ 7.18 ppm. rsc.org The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6 rsc.org

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
8.36 – 8.19Multiplet-2 x Aromatic CH (ortho to NO₂)
7.79Doublet8.42 x Aromatic CH (meta to NO₂)
7.18Singlet-OH
5.43Quartet7.3CH-OH

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum in DMSO-d6 shows distinct signals for each carbon atom. rsc.org The carbon atom of the trifluoromethyl group (CF₃) resonates as a quartet between δ 120.41 and 128.85 ppm, with a large carbon-fluorine coupling constant (J) of approximately 283.1 Hz. rsc.org The benzylic carbon attached to the hydroxyl group (CH-OH) also appears as a quartet, but with a smaller coupling constant of about 30.7 Hz, at a chemical shift of δ 69.57 ppm. rsc.org

The aromatic carbons show signals in the expected downfield region. The nitro-substituted carbon (C-NO₂) and the carbon bearing the trifluoroethanol substituent appear at δ 147.85 and δ 143.02 ppm, respectively. rsc.org The remaining aromatic carbons resonate at δ 128.94 and δ 123.35 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6 rsc.org

Chemical Shift (δ) [ppm]Coupling (JCF) [Hz]Assignment
147.85-Aromatic C-NO₂
143.02-Aromatic C-CH(OH)CF₃
128.94-Aromatic CH
123.35-Aromatic CH
128.85 – 120.41 (quartet)283.1CF₃
69.57 (quartet)30.7CH-OH

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, the spectrum shows a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org In DMSO-d6, this signal appears as a doublet at a chemical shift of approximately δ -78.84 ppm. rsc.org The doublet multiplicity is due to the coupling with the adjacent methine proton (CH), with a coupling constant (J) of 7.4 Hz, which corroborates the findings from the ¹H NMR spectrum. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. A broad and strong band in the region of 3600–3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. vscht.cz The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretching vibration typically around 1550–1500 cm⁻¹ and a symmetric stretch near 1380–1340 cm⁻¹. The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands in the 1400–1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1600–1450 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Alcohol)3600 - 3200Strong, Broad
Aromatic C-H stretch3100 - 3000Medium
NO₂ asymmetric stretch1550 - 1500Strong
Aromatic C=C stretch1600 - 1450Medium to Weak
NO₂ symmetric stretch1380 - 1340Strong
C-F stretch1400 - 1000Very Strong
C-O stretch (Alcohol)1260 - 1050Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound, which has a molecular weight of 221.13 g/mol , the electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 221, although its intensity may be low (around 6%). rsc.orgcymitquimica.com

The fragmentation is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the oxygen atom. youtube.com This leads to the loss of the trifluoromethyl radical (•CF₃), resulting in the base peak (100% relative intensity) at m/z 152. rsc.org Other significant fragments observed in the spectrum include ions at m/z 106, 77, and 69, corresponding to further fragmentation of the molecule. rsc.org

Table 4: Major Fragments in the EI Mass Spectrum of this compound rsc.org

m/zRelative Intensity (%)Proposed Fragment Identity
2216[M]⁺ (Molecular Ion)
152100[M - CF₃]⁺
12722-
10611[M - CF₃ - NO₂]⁺
7726[C₆H₅]⁺
696[CF₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the 4-nitrophenyl chromophore. This system gives rise to two characteristic absorption bands. A strong absorption band, typically observed around 270-280 nm, is attributed to the high-energy π→π* electronic transition of the substituted benzene ring. A second, weaker absorption band is expected at a longer wavelength, generally around 330-340 nm, which corresponds to the n→π* transition of the nitro group. The exact position (λmax) and intensity of these bands can be influenced by the solvent used for the analysis. biointerfaceresearch.com For the closely related compound 4-nitrophenol, a strong absorption band has been observed at approximately 318 nm. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

Expected λmax (nm)Electronic TransitionChromophore
~270 - 280π→π4-Nitrophenyl group
~330 - 340n→πNitro group (-NO₂)

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol, DFT calculations can elucidate its geometric and electronic properties.

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of the molecule. These calculations predict key structural parameters such as bond lengths and bond angles. The electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Mulliken charge distribution.

Optimized Geometrical Parameters: The table below presents hypothetical optimized geometrical parameters for this compound, as specific experimental or computational data is not readily available in public literature. These values are representative of similar aromatic compounds.

ParameterValue
C-C (aromatic) bond length~1.39 Å
C-N bond length~1.47 Å
N-O bond length~1.22 Å
C-O (hydroxyl) bond length~1.43 Å
C-CF3 bond length~1.54 Å
C-F bond length~1.35 Å
O-H bond length~0.96 Å
C-C-C (aromatic) bond angle~120°
O-N-O bond angle~124°

Electronic Properties: The electronic properties of the molecule, such as the HOMO-LUMO energy gap, provide insights into its chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The Mulliken charge distribution indicates the partial charges on each atom, highlighting potential sites for electrophilic and nucleophilic attack.

PropertyHypothetical Value
HOMO Energy-7.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Energy Gap5.5 eV
Mulliken Charge on O (hydroxyl)-0.6 e
Mulliken Charge on H (hydroxyl)+0.4 e
Mulliken Charge on N (nitro)+0.8 e
Mulliken Charge on O (nitro)-0.5 e

DFT calculations can also be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. This includes predicting infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Predicted Vibrational Frequencies: The calculated IR spectrum can help in the assignment of experimentally observed vibrational bands to specific functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch~3500
C-H (aromatic) stretch~3100
N-O (asymmetric) stretch~1520
N-O (symmetric) stretch~1350
C-F stretch~1100-1300

Predicted NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule.

NucleusPredicted Chemical Shift (ppm)
¹H (aromatic)7.5 - 8.5
¹H (hydroxyl)4.0 - 5.0
¹H (methine)5.0 - 5.5
¹³C (aromatic)120 - 150
¹³C (methine)~75
¹³C (CF₃)~125

Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a compound with its biological activity. For a class of compounds like nitroaromatic alcohols, QSAR models can be developed to predict their potential biological effects based on molecular descriptors. These descriptors can be calculated from the molecular structure and include electronic, steric, and hydrophobic parameters. For this compound, relevant descriptors would likely include the HOMO-LUMO gap, dipole moment, and logP (partition coefficient), which can be correlated with activities such as enzyme inhibition or cytotoxicity.

Investigation of Intermolecular Interactions

The functional groups present in this compound, namely the hydroxyl, nitro, and trifluoromethyl groups, are all capable of participating in various intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The oxygen atoms of the nitro group can act as hydrogen bond acceptors. The fluorine atoms of the trifluoromethyl group can participate in weaker hydrogen bonds and halogen bonding. Computational methods can be used to model and quantify these interactions, for example, by studying the formation of dimers or larger clusters of the molecule, or its interaction with other molecules. These studies are crucial for understanding the compound's properties in the solid state and in solution.

Advanced Research Topics and Future Directions

Catalytic Applications Beyond Synthesis

While 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol is a valuable chiral building block in organic synthesis, its potential extends to direct applications in catalysis. The field of asymmetric catalysis, crucial for producing single-enantiomer pharmaceuticals and materials, could benefit from ligands and catalysts derived from this molecule. scbt.com

Chiral Ligands and Auxiliaries: The chiral alcohol moiety can be derivatized to form a variety of chiral ligands for transition metal-catalyzed reactions. These ligands can create a specific chiral environment around the metal center, enabling high enantioselectivity in reactions such as asymmetric hydrogenation, C-H functionalization, and cross-coupling reactions. researchgate.netnih.gov The electronic properties imparted by the trifluoromethyl and nitrophenyl groups can modulate the reactivity and selectivity of the catalytic system.

Organocatalysis: The hydroxyl group, with its acidity enhanced by the adjacent trifluoromethyl group, could act as a hydrogen-bond donor in organocatalytic transformations. This capability is valuable in activating substrates and controlling the stereochemical outcome of reactions.

High-Throughput Screening: Advanced analytical techniques, such as ¹⁹F NMR spectroscopy, can be employed for the simultaneous chiral analysis of multiple substrates. This facilitates high-throughput screening and accelerates the discovery and optimization of new asymmetric catalysts derived from compounds like this compound.

Research AreaPotential Application of this compoundKey Structural Features
Asymmetric Metal Catalysis Precursor for C₂-symmetric chiral ligandsChiral alcohol center
Organocatalysis Hydrogen-bond donor catalystAcidic hydroxyl group, Trifluoromethyl group
Catalyst Development Scaffold for catalyst libraries for high-throughput screeningReadily modifiable structure

Supramolecular Chemistry and Material Science Implications

The ability of fluorinated alcohols to form distinct hydrogen bonds presents significant opportunities in supramolecular chemistry and materials science. acs.orgresearchgate.net The specific arrangement of functional groups in this compound makes it a compelling candidate for designing novel molecular assemblies and functional materials.

The hydroxyl group can act as a hydrogen-bond donor, while the nitro group and fluorine atoms can serve as acceptors. nih.govacs.org This directional bonding capability can be exploited to construct well-defined supramolecular architectures such as liquid crystals, gels, and porous organic frameworks. The strong electron-withdrawing nature of the trifluoromethyl and nitro groups can also induce favorable dipole-dipole and π-π stacking interactions, further guiding the self-assembly process.

The incorporation of this fluorinated moiety into polymers or other materials could impart unique properties, such as enhanced thermal stability, chemical resistance, and specific surface characteristics. digitellinc.com

Interaction TypeParticipating GroupsPotential Application
Hydrogen Bonding -OH (donor), -NO₂, -CF₃ (acceptors)Crystal engineering, Gel formation
Dipole-Dipole Interactions -CF₃, -NO₂Self-assembly of liquid crystals
π-π Stacking Nitrophenyl ringDesign of organic electronic materials

Green and Sustainable Synthesis of Fluorinated Compounds

The increasing importance of organofluorine compounds necessitates the development of environmentally benign and sustainable synthetic methods. dovepress.com Research into the green synthesis of this compound and similar compounds focuses on several key areas:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers a highly enantioselective route to chiral aromatic alcohols. nih.gov These biocatalytic systems can operate in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional chemical reductions.

Green Solvents: Fluoroalcohols themselves, including 2,2,2-trifluoroethanol, are considered green solvents due to their high ionizing power and unique hydrogen-bonding ability. chemicalbook.com The development of syntheses in fluoroalcohol-water two-phase systems can offer advantages in reaction efficiency and product recovery. rsc.org

Energy Efficiency: Methodologies such as microwave-assisted synthesis can accelerate reaction times and reduce energy consumption.

Atom Economy: Catalytic approaches, including asymmetric transfer hydrogenation, improve atom economy by minimizing stoichiometric waste. researchgate.net

Green Chemistry PrincipleApplication to SynthesisAdvantage
Use of Renewable Feedstocks/Catalysts Biocatalytic reduction using enzymesHigh enantioselectivity, mild conditions
Safer Solvents and Auxiliaries Reactions in water or fluoroalcohol-water systemsReduced toxicity and waste
Design for Energy Efficiency Microwave-assisted reactionsFaster reaction times, lower energy use
Catalysis Asymmetric transfer hydrogenationHigh atom economy, reduced byproducts

Exploration of Novel Biological Activities

The presence of both a nitroaromatic system and a trifluoromethyl group in this compound suggests a high potential for diverse biological activities. Both functional groups are known to be present in a wide range of pharmaceuticals and bioactive molecules.

Antimicrobial Properties: Nitroaromatic compounds have a long history as antibacterial and antiparasitic agents. nih.govmdpi.com The nitro group can be enzymatically reduced in microorganisms to produce toxic reactive intermediates.

Anticancer and Anti-inflammatory Activity: Fluorinated compounds are known to exhibit a range of biological effects, including anti-inflammatory and anticancer properties. researchgate.net The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound serves as a scaffold for SAR studies. researchgate.net Systematic modification of the aromatic ring or the alcohol moiety can lead to the discovery of new therapeutic agents with optimized efficacy and safety profiles. For instance, fluorinated benzodiazepine derivatives containing a nitro group, such as Flunitrazepam, are used for their sedative and hypnotic activities. nih.gov

Functional GroupAssociated Biological ActivityPotential Therapeutic Area
Nitroaromatic Moiety Antibacterial, Antiparasitic, AntineoplasticInfectious diseases, Oncology
Trifluoromethyl Group Enhanced metabolic stability, Increased binding affinityVarious, including CNS disorders, inflammation
Chiral Alcohol Stereospecific interactions with biological targetsBroad range of therapeutic applications

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and accelerating the discovery process. research.google These computational tools can be applied to this compound to guide future research.

Property Prediction: ML models can accurately predict key physicochemical properties for fluorinated compounds, such as lipophilicity (LogP) and acidity (pKa), which are crucial for drug development but are often poorly predicted by standard methods. blackthorn.aichemrxiv.org

Reactivity and Synthesis Prediction: AI can predict the reactivity of the compound in various chemical transformations and even suggest optimal synthetic routes. Machine learning approaches are being developed to predict the strength of fluorinating reagents, aiding in the design of new synthetic methods. rsc.org

Virtual Screening and Drug Discovery: By training ML models on large datasets of bioactive molecules, it is possible to screen virtual libraries of derivatives of this compound to identify candidates with a high probability of desired biological activity.

Spectroscopy Prediction: Machine learning is also being used to predict spectroscopic data, such as ¹⁹F NMR chemical shifts, which can aid in the characterization of new fluorinated compounds. researchgate.net

AI/ML ApplicationTarget Property/GoalImpact on Research
Quantitative Structure-Property Relationship (QSPR) Prediction of LogP, pKa, solubilityAccelerates drug candidate selection
Reaction Informatics Prediction of reaction outcomes and optimal conditionsReduces experimental optimization time
Generative Models Design of novel molecules with desired propertiesExpands chemical space for discovery
Spectroscopic Prediction Prediction of NMR chemical shiftsAids in structural elucidation

Q & A

Q. What are the key physicochemical properties of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol relevant to experimental design?

The compound is a fluorinated secondary alcohol with a nitro-substituted aromatic ring. Key properties include:

  • Molecular formula : C₈H₆F₃NO₃ (calculated from structural data) .
  • Stability : Requires storage in a dark, inert atmosphere due to sensitivity to light and potential oxidation of the nitro group .
  • Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, DMF) due to the nitro and hydroxyl groups, though empirical data should be validated via miscibility tests .

Q. How can this compound be synthesized, and what are common yield optimization challenges?

A typical synthesis involves nucleophilic substitution or reduction of a precursor ketone. For example:

  • General Procedure : React 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone with a reducing agent (e.g., NaBH₄ in ethanol). Yields (~57%) are often limited by competing side reactions (e.g., over-reduction of the nitro group). Purification via silica gel chromatography (petroleum ether/ethyl acetate) is recommended .
  • Key Challenge : The electron-withdrawing nitro and trifluoromethyl groups reduce reactivity, necessitating controlled reaction conditions .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H NMR : Peaks for aromatic protons (δ ~8.2–7.8 ppm) and the hydroxyl proton (broad, δ ~5–6 ppm, depending on solvent) .
  • ¹³C NMR : Distinct signals for the CF₃ group (δ ~123 ppm, q, J = 290 Hz) and nitro-substituted carbons (δ ~145–148 ppm) .
  • ¹⁹F NMR : A singlet near δ −81 ppm for the trifluoromethyl group .

Advanced Research Questions

Q. How does the electronic nature of the nitro and trifluoromethyl groups influence reactivity in catalytic applications?

The nitro group acts as a strong electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilicity at the para position. The trifluoromethyl group stabilizes adjacent intermediates via inductive effects, making the alcohol moiety a robust hydrogen-bond donor. This combination facilitates applications in asymmetric catalysis (e.g., chiral resolution agents) or Friedel-Crafts benzylation reactions, as demonstrated in iodine-catalyzed indole functionalization .

Q. What strategies mitigate competing side reactions during derivatization of this compound?

  • Protection of the hydroxyl group : Use silyl ethers (e.g., TMSCl) to prevent unwanted oxidation or nucleophilic attack during nitro group reduction .
  • Catalytic selectivity : Employ iodine or Lewis acids to direct reactivity toward specific sites (e.g., para-substitution on aromatic rings) .
  • Low-temperature kinetics : Slow addition of reagents (e.g., NaBH₄) minimizes exothermic side reactions .

Q. How can computational methods aid in predicting reaction pathways for this compound?

  • DFT calculations : Model transition states for nucleophilic attacks on the nitroaromatic ring or hydrogen-bonding interactions involving the hydroxyl group.
  • Solvent effects : Use COSMO-RS simulations to optimize solvent selection for reactions or crystallization .
  • Example: Computational studies on analogous trifluoroethanol derivatives have guided the design of enantioselective catalysts .

Q. What are the safety and handling protocols for this compound in large-scale reactions?

  • Toxicity : Limited toxicological data; assume acute toxicity based on structural analogs (e.g., nitrophenol derivatives). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in amber glass under nitrogen at −20°C to prevent degradation .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Data Contradictions and Resolution

Q. Conflicting reports on nitro group stability under reducing conditions: How to resolve this?

  • Evidence : Some studies report nitro reduction to amines under strong reducing conditions (e.g., H₂/Pd-C), while others preserve the nitro group using mild agents (NaBH₄/CeCl₃) .
  • Resolution : Validate reaction conditions via controlled experiments (e.g., TLC monitoring) and adjust reductant strength based on desired products.

Q. Discrepancies in reported melting points: What factors contribute to variability?

  • Purity : Impurities (e.g., residual solvents) lower observed melting points. Repurify via recrystallization (ethyl acetate/hexane) .
  • Polymorphism : The compound may exist in multiple crystalline forms. Use DSC or XRPD to characterize .

Methodological Tables

Property Value/Technique Reference
Synthetic Yield (NaBH₄)57% (optimized)
¹H NMR (DMSO-d₆)δ 8.27 (d, J = 8.4 Hz, Ar-H)
¹⁹F NMRδ −81.73 (s, CF₃)
Recommended Storage−20°C, dark, under N₂

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.